3-bromo-1-chloro-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7BrClN |
|---|---|
Molecular Weight |
280.55 g/mol |
IUPAC Name |
3-bromo-1-chloro-9H-carbazole |
InChI |
InChI=1S/C12H7BrClN/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H |
InChI Key |
BWYUMYZXIIHOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Br)Cl |
Origin of Product |
United States |
Reactivity and Advanced Functionalization of 3 Bromo 1 Chloro 9h Carbazole
Cross-Coupling Reactions Involving Bromine and Chlorine Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. In dihalogenated substrates like 3-bromo-1-chloro-9H-carbazole, the difference in bond dissociation energy between the C-Br and C-Cl bonds allows for selective reactions. The C-Br bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, enabling chemoselective functionalization at the C-3 position while leaving the C-1 chloro substituent intact. mdpi.com
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between aryl halides and organoboron compounds. For substrates containing both bromine and chlorine, the selective coupling at the more reactive C-Br bond is a well-established strategy. nih.gov While specific studies on this compound are not prevalent, the expected reactivity would involve the preferential reaction of an arylboronic acid at the C-3 position. This selective transformation would yield 1-chloro-3-aryl-9H-carbazole derivatives. The remaining chlorine at the C-1 position can then be subjected to a second, typically more forcing, coupling reaction to create more complex, unsymmetrically substituted biaryl or terphenyl structures. nih.govacs.org The choice of palladium catalyst, ligand, and base is crucial for achieving high selectivity and yield. mdpi.comnih.gov
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling This table illustrates typical conditions for selective C-Br bond coupling based on reactions with similar bromo-chloro arenes.
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product | Ref. |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 1-Chloro-3-phenyl-9H-carbazole | |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1-Chloro-3-(4-methoxyphenyl)-9H-carbazole | nih.gov |
| Naphthalene-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 1-Chloro-3-(naphthalen-2-yl)-9H-carbazole | nih.gov |
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination allows for the selective formation of C-N bonds at the more labile C-Br position of this compound. This reaction couples the carbazole (B46965) with a primary or secondary amine, yielding 3-amino-1-chloro-9H-carbazole derivatives, which are valuable precursors for dyes, pharmaceuticals, and organic electronic materials. tandfonline.comresearchgate.net The success of this selective amination depends heavily on the catalyst system, often requiring specialized bulky phosphine (B1218219) ligands (e.g., tBu-XPhos, IPr*OMe) to facilitate the reaction, especially with sterically hindered amines. tandfonline.comtandfonline.com The chlorine atom at C-1 generally remains unreacted under conditions optimized for C-Br amination, providing an opportunity for subsequent functionalization. acs.orgtandfonline.com
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination This table illustrates typical conditions for selective C-Br bond amination based on reactions with similar bromo-chloro arenes.
| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product | Ref. |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | N-(1-Chloro-9H-carbazol-3-yl)aniline | acs.org |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 4-(1-Chloro-9H-carbazol-3-yl)morpholine | researchgate.net |
| Diphenylamine | Pd₂(dba)₃ / IPr*OMe | LiHMDS | Toluene | 110 | 1-Chloro-N,N-diphenyl-9H-carbazol-3-amine | tandfonline.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Carbazole Core
Beyond cross-coupling reactions at the halogenated positions, the carbazole ring system itself can undergo further substitution.
Electrophilic Aromatic Substitution (EAS) on the carbazole core is governed by the directing effects of the nitrogen atom and the existing halogen substituents. wikipedia.org The carbazole ring is an electron-rich aromatic system, and electrophilic attack generally occurs at positions 3, 6, and 1, 8. acs.orgdoi.org In this compound, these primary sites are already substituted. The nitrogen atom strongly directs electrophiles to the para-position (C-3 and C-6) and to a lesser extent the ortho-positions (C-4 and C-5). The halogens are deactivating but ortho, para-directing. ic.ac.uk Therefore, further electrophilic substitution, such as nitration or halogenation, would be predicted to occur at the C-6 and C-8 positions, which are activated by the carbazole nitrogen and are the least sterically hindered of the remaining sites. For instance, bromination with N-bromosuccinimide (NBS) could lead to the formation of 1,3-dibromo-x-chloro-9H-carbazole. semanticscholar.org
Nucleophilic Aromatic Substitution (SNA_r) , where a nucleophile directly displaces a halide on the aromatic ring, is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups (e.g., nitro groups) in the ortho or para positions. acs.org Since this compound lacks such activating groups, direct nucleophilic displacement of either the bromine or chlorine atom is not expected under standard conditions and would require harsh reaction conditions or alternative mechanisms like the S_RN1 pathway. acs.orgconicet.gov.ar Palladium-catalyzed coupling reactions are the preferred method for functionalizing these positions. acs.org
Site-Selective Derivatization and Polyhalogenation Studies
The strategic functionalization of this compound can be extended to other positions on the molecule, and the core can be further halogenated to create polyhalogenated carbazoles (PHCZs).
Site-Selective Derivatization often targets the carbazole nitrogen. The N-H bond can be readily deprotonated with a base and subsequently alkylated or arylated to install various groups at the N-9 position. For instance, N-alkylation using an alkyl halide like 4-chlorobenzyl chloride can be achieved to synthesize compounds such as 3-bromo-1-chloro-9-(4-chlorobenzyl)-9H-carbazole. nih.gov This N-functionalization is a common strategy to modify the solubility and electronic properties of carbazole-based materials. mdpi.com Furthermore, advanced catalytic methods allow for site-selective C-H functionalization at other positions, such as C-4, though this often requires specific directing groups or specialized ruthenium or palladium catalysts. rsc.orgnih.govrsc.org
Polyhalogenation studies show that the carbazole ring can be subjected to further halogenation to produce more heavily substituted derivatives. nih.govacs.org Starting with this compound, subsequent bromination or chlorination would likely add halogens to the C-6 and then C-8 positions, following the general pattern of electrophilic substitution on the carbazole core. acs.orgdoi.org This stepwise halogenation can lead to the formation of tri- and tetra-halogenated carbazoles, such as 1,6-dichloro-3-bromo-9H-carbazole or 3,6-dibromo-1-chloro-9H-carbazole. These polyhalogenated compounds are of interest as environmental contaminants and as synthons for highly functionalized materials. nih.govusask.ca
Computational and Theoretical Investigations of 3 Bromo 1 Chloro 9h Carbazole
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) provides a reliable framework for investigating the ground-state electronic properties of molecules. By calculating the distribution of electrons and the energies of the molecular orbitals, DFT offers fundamental insights into the chemical behavior and electronic potential of 3-bromo-1-chloro-9H-carbazole.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic characteristics. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's stability, reactivity, and suitability for electronic devices. mdpi.com A smaller gap typically correlates with higher reactivity and facilitates the movement of electrons, a desirable trait for semiconductor materials.
In carbazole (B46965) systems, halogenation significantly modulates the FMO energy levels. The bromine and chlorine atoms in this compound exert a strong electron-withdrawing inductive effect, which stabilizes the molecule by lowering the energies of both the HOMO and LUMO levels. rsc.org This trend is consistent across various halogenated carbazoles. rsc.orgku.dk While the precise values for this compound require specific computation, estimations based on related di-halogenated carbazoles and D-A type carbazole molecules place the HOMO-LUMO gap in a range typical for wide-bandgap semiconductors. nankai.edu.cn
Table 1: Estimated Frontier Molecular Orbital (FMO) Data for this compound These values are theoretical estimations based on documented trends for structurally similar halogenated carbazoles.
| Parameter | Estimated Energy (eV) | Description |
| HOMO | -5.6 to -5.9 | The energy of the highest occupied molecular orbital, related to the electron-donating ability. |
| LUMO | -2.1 to -2.4 | The energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |
| Eg (Gap) | 3.3 to 3.7 | The energy difference between the HOMO and LUMO, indicating the energy required for electronic excitation. |
Ionization potential (IP) and electron affinity (EA) are fundamental properties that dictate the efficiency of charge injection and transport in organic electronic devices. ub.edu IP represents the energy needed to remove an electron (related to the HOMO level), while EA is the energy released upon gaining an electron (related to the LUMO level). nih.gov
The introduction of electron-withdrawing halogen substituents is known to increase both the IP and EA of the carbazole core. nih.gov This stabilization makes the molecule more resistant to losing an electron (oxidation) while making it slightly more capable of accepting one. These properties are crucial for designing materials used as charge-transporting or host layers in devices like Organic Light-Emitting Diodes (OLEDs). ub.edu
Table 2: Estimated Ionization Potential and Electron Affinity for this compound These values are theoretical estimations based on documented trends for structurally similar halogenated carbazoles.
| Parameter | Estimated Value (eV) | Relevance in Optoelectronics |
| Ionization Potential (IP) | 5.7 to 6.1 | Determines the energy barrier for hole injection from the anode. |
| Electron Affinity (EA) | 1.9 to 2.3 | Determines the energy barrier for electron injection from the cathode. |
Photophysical Property Predictions via Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a computational method used to explore the excited-state properties of molecules, providing predictions of how they will interact with light. This is essential for understanding their absorption and emission characteristics, which are at the heart of their function in optoelectronic devices. rsc.orgbohrium.com
The UV-Vis absorption and photoluminescence (emission) spectra of carbazole derivatives are typically dominated by π-π* electronic transitions within the conjugated aromatic system. researchgate.net TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and emission, which correspond to these transitions.
Halogenation can shift these spectral features. Studies on various halogenated carbazoles often show a slight hypsochromic (blue) shift in the emission spectra compared to the non-halogenated parent molecule. rsc.org For this compound, the absorption is expected in the near-ultraviolet region, with fluorescence occurring in the violet-to-blue portion of the visible spectrum. This positions it as a candidate for blue-light-emitting applications.
Table 3: Estimated Photophysical Properties for this compound These values are theoretical estimations based on documented trends for structurally similar halogenated carbazoles.
| Property | Estimated Wavelength (nm) | Spectral Region |
| Absorption (λmax) | 335 - 355 | Ultraviolet A (UVA) |
| Emission (λem) | 370 - 410 | Violet / Blue |
In OLEDs, the ratio of formed triplet-to-singlet excitons is statistically 3:1. ub.edu Therefore, materials capable of utilizing triplet excitons are crucial for achieving high efficiency. For phosphorescent OLEDs (PHOLEDs), a host material must have a triplet energy (T1) higher than that of the phosphorescent guest emitter to ensure efficient energy transfer and prevent back-transfer. frontiersin.orgnih.gov
Carbazole derivatives are widely used as host materials precisely because of their characteristically high triplet energies. researchgate.net The substitution pattern and nature of the halogens influence this value. While the heavy-atom effect of bromine can sometimes lower triplet energy, the highly twisted and rigid structure of many carbazole compounds helps maintain a high T1 level, often in the range of 2.8 to 3.0 eV. researchgate.net This makes this compound a promising candidate for hosting blue phosphorescent emitters.
Table 4: Estimated Triplet Exciton Energy for this compound This value is a theoretical estimation based on documented trends for high-triplet-energy carbazole hosts.
| Parameter | Estimated Value (eV) | Significance |
| Triplet Energy (T1) | 2.85 - 3.10 | A high T1 is required for a material to act as an effective host for blue phosphorescent emitters in high-efficiency OLEDs. |
Influence of Halogenation on Electronic and Optical Properties of Carbazole Derivatives
The substitution of hydrogen with bromine and chlorine at the 3- and 1-positions of the carbazole ring, respectively, imparts distinct characteristics to the molecule. The influence of this specific halogenation pattern is a composite of several electronic factors.
The primary influence is the strong inductive (-I) effect of the electronegative halogen atoms, which withdraws electron density from the aromatic ring system. This withdrawal stabilizes the molecule, lowering the HOMO and LUMO energy levels and thereby increasing the ionization potential. rsc.org While halogens also possess a resonance (+R) effect due to their lone pairs, this effect is weaker than the inductive effect for chlorine and bromine.
The presence of the heavier bromine atom introduces a "heavy-atom effect," which enhances spin-orbit coupling. This phenomenon can facilitate intersystem crossing (ISC), the transition between singlet and triplet excited states, which can impact the efficiency and mechanism of light emission. Furthermore, the size and position of the halogen atoms can induce steric hindrance, affecting the molecule's conformation and how it packs in the solid state, which in turn influences charge transport and solid-state luminescence. scispace.comrsc.org
Collectively, the halogenation in this compound is predicted to yield a thermally stable material with a wide electronic bandgap and a high triplet energy. These computationally predicted attributes make it a strong candidate for further investigation as a host material or as a building block for more complex functional molecules in advanced optoelectronic applications. nih.gov
Molecular Modeling for Structure-Property Relationship Elucidation
Molecular modeling has emerged as an indispensable tool for deciphering the complex interplay between the chemical architecture of carbazole derivatives and their resulting macroscopic properties. While specific computational studies focusing exclusively on this compound are not widely documented in publicly accessible literature, a significant body of theoretical research on analogous halogenated carbazoles offers valuable insights into how substitutions affect the electronic and photophysical characteristics of the fundamental carbazole structure. These investigations, which predominantly utilize Density Functional Theory (DFT), facilitate the prediction of molecular geometries, electronic configurations, and spectroscopic behaviors, thereby steering the strategic design of new materials with customized functionalities.
A crucial element of molecular modeling is the computation of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are decisive in shaping the optoelectronic properties of a material, including its charge transport capacity and its suitability for applications in devices like organic light-emitting diodes (OLEDs). In halogenated carbazoles, the pronounced electron-withdrawing nature of halogen substituents typically results in a decrease in both HOMO and LUMO energy levels relative to the parent carbazole molecule. smolecule.com This adjustment of the energy gap between the HOMO and LUMO can be systematically examined through computational models, as evidenced by data from various carbazole derivatives. acs.orgresearchgate.netum.edu.my For example, research on N-substituted carbazole derivatives has demonstrated a strong correlation between computationally predicted electronic properties and experimentally observed UV-vis spectra. researchgate.netresearchgate.net
The following interactive table presents illustrative data from computational studies on a related polyhalogenated carbazole, showcasing the kind of information derived from such theoretical inquiries. It is important to note that these values are for 1,8-dibromo-3,6-dichloro-9H-carbazole and are included here to exemplify the impact of halogenation on the electronic structure. smolecule.com
| Computational Parameter | Calculated Value | Significance |
| HOMO Energy Level | Lowered compared to unsubstituted carbazole | Impacts hole injection and transport properties |
| LUMO Energy Level | Lowered compared to unsubstituted carbazole | Impacts electron injection and transport properties |
| HOMO-LUMO Gap | Modulated by halogen substitution | Determines optical absorption and emission wavelengths |
| Electron Density Distribution | Asymmetric due to different halogens | Influences intermolecular interactions and crystal packing |
Furthermore, theoretical frameworks like Marcus-Hush theory can be applied to computational results to forecast charge transfer rates and reorganization energies. smolecule.com These parameters are essential for understanding charge mobility in organic semiconductors. For halogenated carbazoles, computational investigations have pointed to different reorganization energies for hole and electron transport processes, offering clues to their potential efficacy as charge-transport materials. smolecule.com The predictive power of computation also extends to spectroscopic analysis, where time-dependent DFT (TD-DFT) can be utilized to calculate absorption spectra, which can then be cross-referenced with experimental findings. smolecule.comresearchgate.netnih.gov This synergistic relationship between theoretical forecasting and experimental verification is a potent method for advancing the comprehension and application of novel carbazole derivatives. nih.govmdpi.comresearchgate.netresearchgate.net
Spectroscopic Characterization Techniques for 3 Bromo 1 Chloro 9h Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary tool for elucidating the precise arrangement of atoms in a molecule. For 3-bromo-1-chloro-9H-carbazole, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the six aromatic protons and the single amine proton (N-H). The substitution pattern (a bromine at position 3 and a chlorine at position 1) desymmetrizes the molecule, meaning all six aromatic protons should be chemically distinct and appear as separate signals. The approximate chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring currents. The N-H proton typically appears as a broad singlet at a downfield chemical shift.
Based on data from related compounds like 3-bromo-9-ethyl-9H-carbazole, the proton at position 4 (adjacent to the bromine) would likely be the most downfield of the protons on that ring system scienceopen.com. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) would resonate at chemical shifts more typical for a standard carbazole (B46965) moiety.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.30 - 7.50 | Doublet (d) | ~8.5 |
| H-4 | 8.15 - 8.30 | Doublet (d) | ~1.9 |
| H-5 | 7.95 - 8.10 | Doublet of doublets (dd) | ~7.8, 1.0 |
| H-6 | 7.15 - 7.30 | Triplet of doublets (td) | ~7.5, 1.0 |
| H-7 | 7.35 - 7.50 | Triplet of doublets (td) | ~8.0, 1.2 |
| H-8 | 7.45 - 7.60 | Doublet of doublets (dd) | ~8.2, 0.8 |
| N-H | 8.00 - 8.50 | Broad Singlet (br s) | - |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display 12 distinct signals for the 12 carbon atoms of the carbazole ring system. The carbons directly bonded to the electronegative bromine (C-3) and chlorine (C-1) atoms will have their chemical shifts significantly influenced. The C-Br signal is expected around 115 ppm and the C-Cl signal would be further downfield.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₂H₇BrClN) is approximately 280.5 g/mol .
High-resolution mass spectrometry (HRMS) would show a distinctive isotopic pattern for the molecular ion [M]⁺ peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion:
[M]⁺: Corresponding to the C₁₂H₇⁷⁹Br³⁵ClN ion.
[M+2]⁺: A combination of C₁₂H₇⁸¹Br³⁵ClN and C₁₂H₇⁷⁹Br³⁷ClN. This peak would be the most intense in the cluster.
[M+4]⁺: Corresponding to the C₁₂H₇⁸¹Br³⁷ClN ion.
The fragmentation in electron ionization (EI) mass spectrometry would likely involve the sequential loss of the halogen atoms. The carbazole ring itself is highly stable, so the base peak is expected to be the molecular ion or a fragment resulting from the loss of a halogen.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |
| [C₁₂H₇BrClN]⁺ | 278.95 | Molecular Ion (M⁺) |
| [C₁₂H₇BrClN]⁺² | 280.95 | M+2 Isotope Peak |
| [C₁₂H₇BrClN]⁺⁴ | 282.95 | M+4 Isotope Peak |
| [C₁₂H₇ClN]⁺ | 200.02 | Fragment from loss of Br |
| [C₁₂H₇BrN]⁺ | 243.98 | Fragment from loss of Cl |
| [C₁₂H₇N]⁺ | 165.06 | Fragment from loss of Br and Cl |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of the carbazole skeleton.
Key expected vibrational frequencies include:
N-H Stretch: A sharp peak around 3400-3450 cm⁻¹, characteristic of the secondary amine in the carbazole ring.
Aromatic C-H Stretch: Multiple sharp bands appearing just above 3000 cm⁻¹.
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic rings.
C-N Stretch: A band typically found in the 1200-1350 cm⁻¹ range.
C-Cl Stretch: A strong absorption in the 700-850 cm⁻¹ region.
C-Br Stretch: A strong absorption typically found in the 500-650 cm⁻¹ region.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3400 - 3450 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-Cl | Stretch | 700 - 850 | Strong |
| C-Br | Stretch | 500 - 650 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While a crystal structure for this compound is not available, data from closely related structures like 3-bromo-9-ethyl-9H-carbazole and 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole show that the tricyclic carbazole ring system is essentially planar scienceopen.comnih.govktu.eduresearchgate.net.
It is expected that this compound would also possess a nearly planar carbazole core. The C-Br bond length would be approximately 1.90 Å, and the C-Cl bond length would be around 1.74 Å. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H group and potentially halogen bonding interactions.
Table 4: Typical Bond Lengths and Angles for a 3-Bromo-carbazole Core (Based on related structures)
| Parameter | Atom(s) Involved | Typical Value | Reference Source |
| Bond Length | C-Br | ~1.909 Å | nih.gov |
| Bond Length | C-C (aromatic) | 1.37 - 1.41 Å | scienceopen.com |
| Bond Length | C-N | 1.37 - 1.39 Å | scienceopen.com |
| Planarity | Carbazole Ring System | ~0.026 Å (RMS deviation) | ktu.eduresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The carbazole ring system is a well-known chromophore. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol or cyclohexane, would show characteristic absorption bands arising from π-π* electronic transitions within the conjugated aromatic system researchgate.net.
Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Solution
| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π → π | ~235 | High |
| π → π | ~260 | Medium |
| π → π | ~295 | High |
| π → π | ~330-340 | Low |
Applications of 3 Bromo 1 Chloro 9h Carbazole in Advanced Materials Research
Role in Organic Electronic Devices
The unique electronic and photophysical properties of carbazole-based compounds, derived from precursors like 3-bromo-1-chloro-9H-carbazole, position them as key components in a range of organic electronic devices. These materials are noted for their charge transport capabilities and thermal stability. nih.gov
Precursor for Organic Light-Emitting Diode (OLED) Host and Emitter Materials
This compound serves as a foundational building block for creating both host and emitter materials in OLEDs. smolecule.com The carbazole (B46965) moiety is known for its excellent electron-donating and charge-transporting properties, which are crucial for efficient OLED performance. nih.gov The presence of halogen atoms allows for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse range of carbazole derivatives with tailored optoelectronic properties. mdpi.comrsc.org
These derivatives are often designed as donor-acceptor or bipolar molecules to achieve balanced charge injection and transport, a key factor in high-performance OLEDs. ktu.edu For instance, carbazole derivatives are used to construct host materials for phosphorescent OLEDs (PhOLEDs), where a high triplet energy is required to efficiently confine the triplet excitons of the phosphorescent dopant. ossila.com The rigid and planar structure of the carbazole unit contributes to the high thermal stability of the resulting materials, which is essential for the long-term operational stability of OLED devices. nih.gov
Research has demonstrated the synthesis of various carbazole-based host materials from bromo-carbazole precursors. These materials often incorporate other aromatic units like triazines, dibenzofurans, or phosphine (B1218219) oxides to fine-tune the electronic properties and device performance. rsc.orgossila.com For example, a bipolar host material incorporating a bi-carbazole unit and a phosphine oxide amide unit, synthesized from a bromo-carbazole precursor, exhibited a high triplet energy suitable for blue PhOLEDs. ossila.com
Table 1: Examples of OLED Device Performance Using Carbazole-Based Host Materials
| Host Material | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| PBCz-PO ossila.com | FIrpic | 31.5 | 31.0 | 13.4 |
| TCzTrz ossila.com | DPEPO | 39.4 | 61.5 | 31.8 |
This table showcases the performance of selected OLED devices employing host materials derived from carbazole precursors.
Development of Organic Photovoltaic (OPV) Devices
In the realm of organic photovoltaics, derivatives of this compound are utilized as donor materials in the active layer of solar cells. nih.govsmolecule.com The carbazole unit's strong electron-donating nature and hole-transporting capability are advantageous for efficient charge generation and collection. nih.gov The ability to modify the carbazole structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of acceptor materials, optimizing the open-circuit voltage and short-circuit current of the OPV device.
The synthesis of carbazole-based small molecules for OPVs often involves extending the π-conjugation of the carbazole core by introducing various aromatic or electron-withdrawing groups. This strategy helps to broaden the absorption spectrum of the material, leading to enhanced light harvesting and improved power conversion efficiency (PCE). rsc.org For example, a small molecule based on a carbazole central unit and 1,3-indanedione end groups demonstrated a high PCE in a bulk heterojunction solar cell with PC71BM as the acceptor. rsc.org
Table 2: Performance of an OPV Device with a Carbazole-Based Donor Material
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| DI3TCz rsc.org | PC71BM | 6.46 | 0.88 | 11.23 | 0.65 |
This table presents the key performance metrics of an organic photovoltaic device utilizing a specific carbazole-based donor material.
Fabrication of Organic Field-Effect Transistors (OFETs)
Carbazole derivatives synthesized from precursors like this compound are also investigated for their potential in organic field-effect transistors (OFETs). smolecule.com The excellent charge-carrier mobility and stability of carbazole-based materials make them suitable for use as the active semiconductor layer in these devices. researchgate.net The planarity and propensity for π-π stacking of the carbazole core facilitate efficient intermolecular charge transport, which is a critical parameter for high-performance OFETs.
The design of carbazole-based materials for OFETs often focuses on creating extended, planar molecular structures that can self-assemble into well-ordered thin films. researchgate.net Indolo[3,2-b]carbazole derivatives, for example, have shown promise as p-type organic semiconductors with good hole mobility. researchgate.net The introduction of various substituents onto the carbazole backbone allows for the modulation of the material's solubility, film morphology, and electronic properties, all of which influence the final device performance.
Hole-Transport Material Research
The intrinsic hole-transporting properties of the carbazole moiety make its derivatives, originating from this compound, prime candidates for hole-transport materials (HTMs) in various organic electronic devices, including perovskite solar cells (PSCs). nih.govsmolecule.comosti.gov In PSCs, the HTM plays a crucial role in efficiently extracting holes from the perovskite layer and transporting them to the electrode, while also acting as a barrier to prevent electron leakage.
Research in this area focuses on synthesizing novel carbazole-based HTMs with optimized energy levels, high hole mobility, and good film-forming properties. osti.govnih.gov The HOMO level of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction. researchgate.net Furthermore, the material should possess sufficient thermal stability and hydrophobicity to protect the perovskite layer from degradation. osti.gov Star-shaped molecules with carbazole cores have been synthesized and shown to be effective HTMs in PSCs, achieving high power conversion efficiencies. nih.gov
Carbazole-Based Ligands in Catalysis
The carbazole scaffold, accessible from precursors such as this compound, is a versatile platform for the design of ligands used in catalysis. The nitrogen atom and the aromatic rings of carbazole can be readily modified to create ligands with specific steric and electronic properties. sioc-journal.cn
Homogeneous and Heterogeneous Catalytic Systems
Carbazole-based ligands have found applications in both homogeneous and heterogeneous catalysis. sioc-journal.cn In homogeneous catalysis, metal complexes of carbazole-based pincer ligands have been developed and studied for various chemical transformations. nih.govacs.org The rigid carbazole backbone can provide a stable and well-defined coordination environment for the metal center, influencing its catalytic activity and selectivity. nih.gov
For heterogeneous catalysis, carbazole-based materials can be used as supports for metal nanoparticles or as organocatalysts themselves. The porous nature and high surface area of some carbazole-based polymers make them suitable as supports, enhancing the stability and recyclability of the catalyst. sioc-journal.cn The inherent electronic properties of the carbazole unit can also play a direct role in catalytic processes, such as in the conversion of CO2. sioc-journal.cn
Application in Carbon Dioxide Conversion and Hydrogen Evolution Reactions
The carbazole moiety, with its unique electronic properties and rigid structure, is a significant building block in the design of advanced materials for catalytic applications, including the conversion of carbon dioxide (CO₂) and photocatalytic hydrogen evolution. sioc-journal.cnnih.gov While specific research focusing exclusively on this compound in these reactions is not extensively documented in current literature, the broader family of carbazole derivatives has been the subject of significant investigation. These studies provide a strong framework for understanding the potential role and behavior of halogen-substituted carbazoles like this compound. The electron-donating nature of the carbazole nitrogen and the tunable electronic characteristics achieved through substitution on its aromatic rings are key to its function in these catalytic systems. sioc-journal.cnrsc.org
Research into the photocatalytic reduction of CO₂ has utilized various carbazole-based materials. These materials can act as photocatalysts or be incorporated into more complex systems like conjugated polymers and metal-organic frameworks (MOFs). rsc.orgatlas.jpchemrxiv.org For instance, a transition-metal-free catalyst system combining a carbazole-based photocatalyst with an organohydride co-catalyst has been shown to reduce CO₂ to formate (B1220265) with high selectivity and a turnover number exceeding 8000 under visible light. chemrxiv.org In another study, the reduction of CO₂ with 9-borabicyclononane (B1260311) (9-BBN) in the presence of carbazole derivatives led to N-hydroxymethylated products in excellent yields. acs.org This work highlighted the influence of substituents on the carbazole ring; while 2-chloro-9H-carbazole was effective, 3,6-dibromocarbazole (B31536) did not yield the desired product, likely due to the reduced nucleophilicity of the nitrogen atom. acs.org This finding underscores the critical role that the specific pattern of halogen substitution, such as that in this compound, would play in modulating the catalytic activity.
In the field of hydrogen evolution, carbazole derivatives are widely employed as photosensitizers. rsc.orgresearchgate.net Their function is to absorb light and facilitate the transfer of energy or electrons to a co-catalyst, typically a noble metal like platinum supported on a semiconductor such as titanium dioxide (TiO₂). researchgate.netacs.org Studies comparing carbazole-based dyes to other sensitizers have shown that the planar, sulfur-free structure of carbazoles can lead to a significant enhancement in hydrogen production rates. rsc.orgresearchgate.net Donor-π-acceptor (D-π-A) organic dyes featuring multicarbazole units have demonstrated remarkable activity for photocatalytic hydrogen evolution from water under visible light. acs.org For example, a system using a tricarbazole-based dye (3C) with Pt/TiO₂ achieved a hydrogen evolution rate of 24.7 μmol h⁻¹. acs.org The stability and electronic properties of these dyes, which can be fine-tuned by substituents on the carbazole core, are crucial for performance. acs.orgrsc.org
Table 1: Performance of Carbazole Derivatives in CO₂ Conversion and Hydrogen Evolution
| Application | Carbazole Derivative System | Key Findings | Reference |
|---|---|---|---|
| CO₂ Reduction | Carbazole photocatalyst + Benzimidazoline co-catalyst | Transition-metal-free system; produced formate with a turnover number > 8000. | chemrxiv.org |
| CO₂ Reduction | 2-Chloro-9H-carbazole + 9-BBN | Effective for N-hydroxymethylation from CO₂. | acs.org |
| CO₂ Reduction | 3,6-Dibromocarbazole + 9-BBN | Ineffective, highlighting the role of electronic effects from halogenation. | acs.org |
| Hydrogen Evolution | Multicarbazole D-π-A dye (3C) + Pt/TiO₂ | Achieved H₂ evolution rate of 24.7 μmol h⁻¹ under visible light. | acs.org |
| Hydrogen Evolution | Carbazole-based conjugated polymer [Cz-bpyRu]n | Acted as a photocatalyst for CO₂ reduction, showing 7-15 times greater activity than non-carbazole analogues. | rsc.org |
Catalytic Oxidation and Thiocarbonylation Reactions
The versatility of the carbazole scaffold extends to its use in catalytic oxidation and thiocarbonylation reactions. Derivatives of carbazole are integrated into catalysts as ligands or as the core of porous organic frameworks, where their electronic and structural properties can be leveraged to promote challenging chemical transformations. nih.govrsc.org
In catalytic oxidation, carbazole-based materials have proven to be effective heterogeneous photocatalysts. rsc.orgrsc.org For example, donor-acceptor porous organic frameworks (POFs) constructed from carbazole (the donor) and triazine (the acceptor) units can efficiently generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) upon visible light excitation. rsc.org These photo-excited frameworks have been successfully used to catalyze a variety of aerobic oxidations, including the selective oxidation of sulfides to sulfoxides, oxidative amine coupling, and Mannich reactions, demonstrating wide substrate scope and excellent stability. rsc.org Similarly, metal-organic frameworks (MOFs) built with bicarbazole-based ligands have been synthesized and used for the efficient visible-light-driven oxidation of sulfides to sulfoxides under mild conditions. rsc.org The investigation of various carbazole-based polycyclic aromatic hydrocarbons has shown that oxidation predominantly occurs at the electron-rich 3,6-positions of the carbazole moiety, a key insight for designing such catalysts. acs.org
Carbazole derivatives have also been instrumental in the development of novel thiocarbonylation reactions, particularly those that utilize CO₂ as a sustainable C1 building block. sioc-journal.cnacs.orgrsc.org A significant breakthrough was the palladium-catalyzed thiocarbonylation of aryl iodides using CO₂. acs.orgnih.gov The success of this reaction was critically dependent on the use of a carbazole-derived phosphine ligand (9-(diphenylphosphanyl)-9H-carbazole). acs.org This ligand was superior to other commercial phosphines in promoting the carbon dioxide-fixation reaction. chim.it This system converts a broad range of aryl iodides and thiols into the corresponding thioesters in high yields under mild conditions. acs.org Further research has extended this concept to the thiocarbonylation of alkenes to produce thioesters, again using CO₂ as the carbonyl source and a novel N-P type carbazolyl phosphine ligand. rsc.org The choice of the carbazole-based ligand was crucial for achieving high efficiency and regioselectivity. rsc.org These findings highlight the potential of functionalized carbazoles, such as this compound, to serve as precursors for specialized ligands that could further enhance the efficiency and scope of such catalytic CO₂ utilization reactions.
Table 2: Applications of Carbazole Derivatives in Catalytic Oxidation and Thiocarbonylation
| Application | Carbazole Derivative System | Reaction Catalyzed | Key Findings | Reference |
|---|---|---|---|---|
| Photocatalytic Oxidation | Carbazole-triazine POFs | Aerobic oxidation of sulfides, amines | Efficient generation of ¹O₂ under visible light; high conversion and stability. | rsc.org |
| Photocatalytic Oxidation | Co-MOF with bicarbazole ligand | Selective oxidation of thioanisole (B89551) to sulfoxide | High catalytic efficiency and recyclability under mild conditions. | rsc.org |
| Thiocarbonylation | PdCl₂ with 9-(diphenylphosphanyl)-9H-carbazole ligand | Thiocarbonylation of aryl iodides using CO₂ | First example of catalytic thiocarbonylation of aryl iodides using CO₂; broad scope and high yields (up to 96%). | acs.orgnih.gov |
| Thiocarbonylation | Pd-catalyst with N-P type carbazolyl phosphine ligand | Thiocarbonylation of alkenes using CO₂ | First example for this reaction; provides a CO-free route to thioesters with good functional group tolerance. | rsc.org |
Emerging Research Frontiers and Future Perspectives for 3 Bromo 1 Chloro 9h Carbazole Chemistry
Design of Novel Multi-functionalized Carbazole (B46965) Derivatives
The presence of two different halogen atoms at specific positions on the carbazole ring of 3-bromo-1-chloro-9H-carbazole makes it an exceptionally valuable building block for the synthesis of complex, multi-functionalized derivatives. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential reactions, enabling the introduction of a variety of functional groups.
Researchers are actively exploring the synthetic utility of this compound. For instance, the bromine atom at the 3-position is particularly amenable to cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. rsc.org This allows for the facile introduction of aryl, heteroaryl, and amino groups, leading to the creation of extended π-conjugated systems with tailored electronic properties. nih.gov The chlorine atom at the 1-position, while generally less reactive, can be targeted under specific conditions, offering a route to otherwise inaccessible substitution patterns.
Recent studies have demonstrated the synthesis of various carbazole derivatives with diverse functionalities. nih.govfrontiersin.orgnih.gov For example, the incorporation of electron-donating or electron-withdrawing groups can significantly influence the photophysical properties of the resulting molecules, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.gov The strategic placement of different substituents allows for the fine-tuning of properties such as emission color, quantum yield, and charge transport characteristics. nih.govnih.gov
The development of novel synthetic methodologies is crucial for unlocking the full potential of this compound. This includes the exploration of new catalytic systems and reaction conditions that allow for greater control over regioselectivity and efficiency. thieme-connect.comrsc.orgsemanticscholar.org The ability to precisely engineer the molecular architecture of carbazole derivatives is paramount for the rational design of materials with specific functions. frontiersin.org
Table 1: Examples of Functionalized Carbazole Derivatives and their Potential Applications
| Derivative Class | Functional Groups | Potential Applications |
| Arylated Carbazoles | Phenyl, Biphenyl (B1667301), Thienyl | Organic Electronics, OLEDs |
| Aminated Carbazoles | Diphenylamine, Carbazole | Hole-Transporting Materials |
| Heterocyclic Carbazoles | Pyridine, Triazine, Oxadiazole | Emitters in OLEDs, Antimicrobial Agents |
| Carbazoles with Flexible Linkers | Alkyl chains, Ether linkages | Improved solubility and processing |
Advancements in Sustainable Synthesis of Halogenated Carbazoles
The growing emphasis on green chemistry has spurred the development of more environmentally benign methods for the synthesis of halogenated carbazoles. Traditional halogenation methods often rely on harsh reagents and produce significant amounts of waste. Consequently, researchers are actively seeking sustainable alternatives that minimize environmental impact while maintaining high efficiency and selectivity.
One promising approach involves the use of microwave irradiation in conjunction with greener halogenating agents. rsc.orgresearchgate.net For example, the use of hydrohalic acids and hydrogen peroxide under microwave conditions has been reported as an effective and environmentally friendly method for the halogenation of carbazole. rsc.org This method avoids the use of toxic solvents and reduces reaction times.
Other sustainable strategies include the use of solid-supported reagents and catalysts, which can be easily recovered and reused. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, also contributes to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage. researchgate.net
Recent research has also focused on metal-free halogenation reactions and the use of more sustainable catalysts. For instance, copper-catalyzed halogenation has been explored as a more environmentally friendly alternative to some traditional methods. beilstein-journals.orgchemicalbook.com The development of catalytic systems that operate under mild conditions and with high atom economy is a key goal in this area. beilstein-journals.org
The principles of green chemistry are being increasingly integrated into the synthesis of halogenated carbazoles, leading to processes that are not only more efficient but also have a reduced environmental footprint. researchgate.net
Table 2: Comparison of Traditional and Sustainable Halogenation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Traditional | N-Bromosuccinimide (NBS) in DMF | Room Temperature | High Yield | Use of toxic solvent, stoichiometric reagent |
| Sustainable | HBr/H2O2 | Microwave Irradiation | Environmentally benign, rapid | May lack selectivity in some cases |
| Sustainable | CuCl2 in DMSO | 100 °C | Catalyst-based | High temperature |
| Sustainable | Cyclic Diaryliodonium Salts | Copper Iodide catalyst | Reduced halogen waste | Requires pre-functionalized starting material |
Theoretical Guided Material Design for Enhanced Performance
In parallel with experimental synthesis, computational chemistry and theoretical modeling have become indispensable tools for the rational design of novel carbazole-based materials. citrine.io Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are widely used to predict the electronic structure, photophysical properties, and charge transport characteristics of new molecules before they are synthesized in the lab. epa.govnih.govbohrium.comresearchgate.netrsc.org
These theoretical methods allow researchers to:
Predict Molecular Geometries: Optimize the ground and excited state geometries of carbazole derivatives. epa.gov
Analyze Frontier Molecular Orbitals (FMOs): Understand the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for determining the electronic and optical properties. epa.govnih.gov
Simulate Absorption and Emission Spectra: Predict the color and efficiency of light emission for potential applications in OLEDs. bohrium.com
Calculate Reorganization Energies: Estimate the charge mobility of materials, a key parameter for hole-transporting materials in solar cells and other electronic devices. epa.govnih.gov
By systematically studying the effects of different substituents and their positions on the carbazole core, theoretical calculations can guide the design of materials with enhanced performance. epa.govnih.gov For example, computational studies can help identify the most promising candidates for high-efficiency thermally activated delayed fluorescence (TADF) emitters by predicting the singlet-triplet energy gap. rsc.org
Machine learning is also emerging as a powerful tool in this area, enabling the high-throughput screening of virtual libraries of carbazole derivatives to identify molecules with desired properties. citrine.io This data-driven approach, combined with quantum chemical calculations, accelerates the discovery and development of new high-performance materials.
Table 3: Key Properties of Carbazole Derivatives Predicted by Theoretical Calculations
| Property | Theoretical Method | Importance |
| HOMO/LUMO Energy Levels | DFT | Determines charge injection/transport properties and electronic transitions |
| Singlet-Triplet Energy Gap (ΔEST) | TD-DFT | Crucial for designing efficient TADF emitters for OLEDs |
| Reorganization Energy | DFT | Predicts charge mobility in organic semiconductors |
| Absorption/Emission Wavelengths | TD-DFT | Determines the color of light absorbed and emitted |
Integration with Supramolecular Chemistry and Advanced Nanomaterials
The unique properties of this compound and its derivatives make them attractive candidates for integration into more complex systems, such as supramolecular assemblies and advanced nanomaterials. bohrium.com The ability of the carbazole unit to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, opens up possibilities for the construction of well-defined, self-assembled structures. carloneresearch.eu
Supramolecular chemistry offers a bottom-up approach to creating functional materials with emergent properties. carloneresearch.eu By designing carbazole derivatives with specific recognition motifs, it is possible to direct their self-assembly into ordered architectures like nanofibers, vesicles, and gels. rsc.org These supramolecular structures can exhibit unique photophysical properties and have potential applications in sensing, drug delivery, and organic electronics. rsc.orgmdpi.com
Furthermore, the incorporation of this compound-based units into advanced nanomaterials, such as quantum dots, nanoparticles, and metal-organic frameworks (MOFs), is a burgeoning area of research. bohrium.com The carbazole moiety can act as a photosensitizer, an energy donor or acceptor, or a structure-directing agent within these hybrid materials. This integration can lead to materials with enhanced light-harvesting capabilities for solar cells, improved catalytic activity, or novel sensing platforms.
The development of carbazole-based receptors in supramolecular chemistry is an active area of investigation, focusing on how structural modifications influence binding affinity and selectivity. carloneresearch.eu The combination of the rigid carbazole scaffold with flexible linkers and specific binding sites allows for the creation of sophisticated host-guest systems.
Q & A
What are the optimal synthetic routes for preparing 3-bromo-1-chloro-9H-carbazole, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis typically involves halogenation and alkylation steps. For example, N-alkylation of carbazole with halogenated alkylating agents like 1-bromo-3-chloropropane under basic conditions (e.g., KOH/TBAB in DMSO) yields derivatives with high efficiency (85–90% yield) . Microwave-assisted methods can reduce reaction times compared to traditional heating . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Catalyst selection : Tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems .
- Purification : Column chromatography (hexane:toluene) or recrystallization (ethanol) ensures purity .
How can single-crystal X-ray diffraction (SC-XRD) and SHELX software resolve structural ambiguities in this compound derivatives?
Basic Research Focus
SC-XRD paired with SHELX refinement (e.g., SHELXL, SHELXD) provides atomic-level structural details, such as bond lengths (C–Br: 1.909 Å) and dihedral angles (e.g., 91.2° between carbazole and benzyl rings) . Methodological considerations:
- Data collection : High-resolution data (R factor < 0.05) at low temperatures (113 K) minimize thermal motion artifacts .
- Validation : Cross-checking with literature bond-length databases (e.g., Allen et al., 1987) ensures accuracy .
- Software limitations : SHELX may require manual adjustments for disordered or twinned crystals .
What methodologies assess the environmental persistence and degradation pathways of this compound in aquatic and soil systems?
Advanced Research Focus
Environmental persistence is evaluated via:
- Photodegradation : UV-Vis spectroscopy monitors absorbance changes (λmax ~295–301 nm) under simulated sunlight .
- Soil half-life studies : LC-MS/MS quantifies residual concentrations over time; 3-bromo derivatives persist >120 days in soil, exceeding ECHA guidelines .
- QSAR modeling : Predicts bioaccumulation potential based on halogenation patterns and logP values .
How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing and material properties of carbazole derivatives?
Advanced Research Focus
Hydrogen bonding and π-π interactions dictate crystal packing and optoelectronic behavior. Graph-set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) rings in hydrogen-bonded networks . For this compound:
- Planarity : The carbazole core (mean deviation: 0.028 Å) facilitates π-stacking, enhancing charge transport in organic semiconductors .
- Halogen effects : Bromine and chlorine atoms introduce steric hindrance, altering solubility and melting points .
How can researchers resolve contradictions in reported toxicological data for halogenated carbazoles, such as dioxin-like activity versus undefined hazards?
Data Contradiction Analysis
Discrepancies arise from limited empirical data. Strategies include:
- In vitro assays : Use AhR (aryl hydrocarbon receptor) binding assays to test dioxin-like activity; this compound shows affinity comparable to 2,3,7,8-TCDD .
- Ecotoxicology studies : Acute toxicity tests (e.g., Daphnia magna LC50) fill gaps in safety data sheets .
- Regulatory alignment : Cross-reference ECHA guidelines and OECD protocols for standardized risk assessment .
What strategies optimize the electronic properties of this compound for applications in organic electronics?
Advanced Research Focus
Functionalization and doping enhance electronic performance:
- Alkyl chain engineering : Introducing solubilizing groups (e.g., octyl chains) improves processability without compromising charge mobility .
- Co-crystallization : Mixing with electron-deficient molecules (e.g., TCQN) creates charge-transfer complexes for photovoltaic applications .
- DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV) and ionization potentials to guide material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
